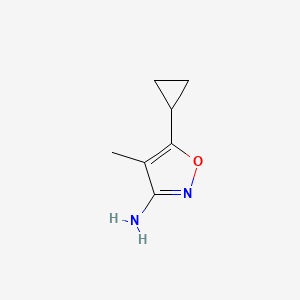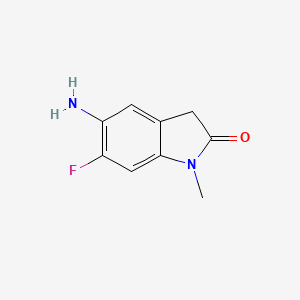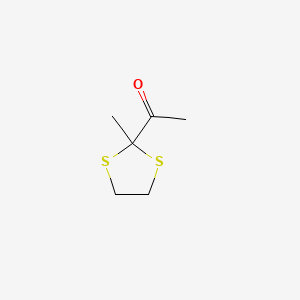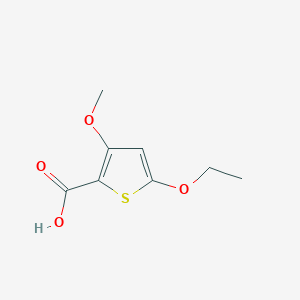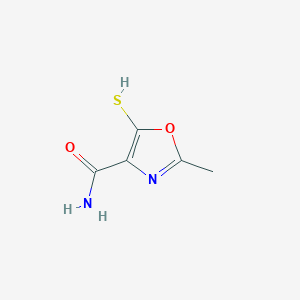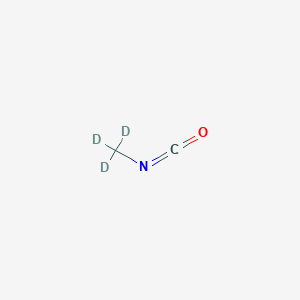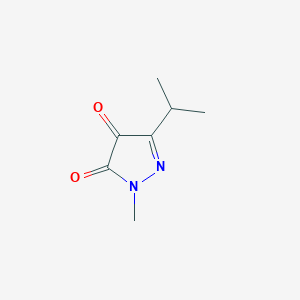![molecular formula C9H14N2O B13946625 2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]azepines This compound is characterized by its unique structure, which includes a fused ring system combining an imidazole and an azepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-methylimidazole and a suitable azepine derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the imidazole or azepine rings.
Substitution: The methyl group at the second position can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens, alkylating agents, and nucleophiles, can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the fused ring system allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways, making it a potential candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but with a pyridine ring instead of an azepine ring.
Imidazo[1,2-a]pyrimidines: Similar in structure but with a pyrimidine ring.
Imidazo[1,2-a]thiazines: These compounds have a thiazine ring fused with the imidazole ring.
Uniqueness
2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol is unique due to the presence of the azepine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol |
InChI |
InChI=1S/C9H14N2O/c1-7-9(12)11-6-4-2-3-5-8(11)10-7/h12H,2-6H2,1H3 |
Clave InChI |
ONLCGBIHXIHJOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2CCCCCC2=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


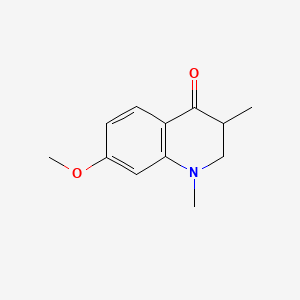
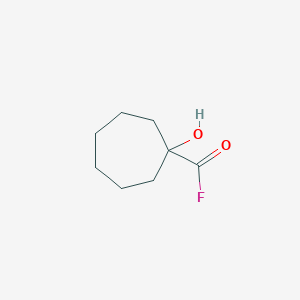
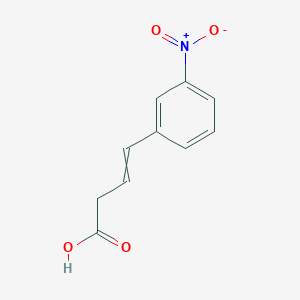
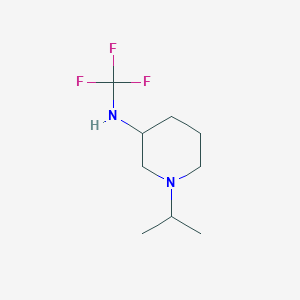
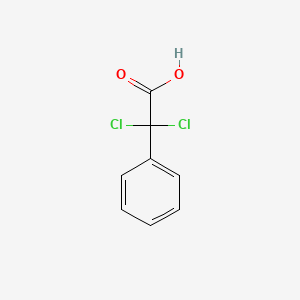
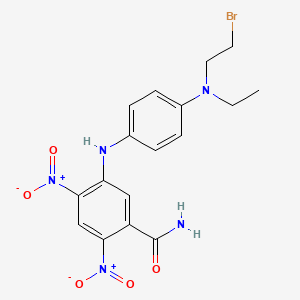
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13946585.png)
